Ethyl 5-(cyanomethyl)furan-2-carboxylate
Description
Historical Context of Furan (B31954) Chemistry in Organic Synthesis
The journey of furan chemistry began in the 18th century, with early chemists isolating furan derivatives from natural sources. Furan itself, a five-membered aromatic heterocycle containing an oxygen atom, was first synthesized in the late 19th century. Its unique electronic properties and reactivity soon established it as a valuable building block in organic synthesis. Throughout the 20th century, the versatility of the furan ring was demonstrated in its use as a diene in Diels-Alder reactions, its susceptibility to electrophilic substitution, and its role as a precursor to a wide array of other cyclic and acyclic compounds. This rich history has laid the groundwork for the contemporary exploration of complex furan derivatives.
Strategic Importance of Furan Carboxylates in Chemical Research
Among the vast family of furanic compounds, furan carboxylates have emerged as strategically important intermediates. The presence of the carboxylate group, typically at the 2-position, provides a reactive handle for a variety of chemical transformations, including esterification, amidation, and reduction. This functionality, combined with the inherent reactivity of the furan ring, allows for the construction of highly functionalized molecules. Furan-2-carboxylates, for instance, are key components in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Their ability to be derived from biomass has also positioned them as key players in the development of sustainable chemical processes.
Positioning Ethyl 5-(cyanomethyl)furan-2-carboxylate within Furanic Compound Research
This compound stands out as a bifunctional furan derivative of significant interest. The molecule incorporates both an ethyl ester at the 2-position and a cyanomethyl group at the 5-position. This unique arrangement of functional groups makes it a highly versatile precursor for the synthesis of a diverse range of more complex heterocyclic systems. The ethyl ester provides a site for modifications such as hydrolysis and amidation, while the cyanomethyl group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cyclization reactions. This dual functionality allows for a programmed, stepwise elaboration of the molecule, making it a valuable tool for the construction of targeted molecular libraries in medicinal chemistry and for the development of novel polymers and functional materials.
Chemical Profile of this compound
This section details the fundamental chemical and physical properties of this compound, providing a foundational understanding of its molecular characteristics.
Molecular Structure and Properties
This compound possesses a planar, aromatic furan ring substituted with an ethyl carboxylate group at the C2 position and a cyanomethyl group at the C5 position. The presence of the electron-withdrawing ester and nitrile functionalities influences the electron density distribution within the furan ring, impacting its reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉NO₃ |
| Molecular Weight | 179.17 g/mol |
| Melting Point | 42 °C |
| Boiling Point | 102-104 °C at 0.01 Torr |
| Appearance | Yellow solid escholarship.org |
| CAS Number | 51129-66-9 |
Spectroscopic Data
The structural identity of this compound is unequivocally confirmed through various spectroscopic techniques.
Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in elucidating the molecular structure. The ¹H NMR spectrum typically exhibits characteristic signals for the furan ring protons, the methylene (B1212753) protons of the cyanomethyl and ethyl groups, and the methyl protons of the ethyl group. escholarship.org The ¹³C NMR spectrum provides distinct resonances for each carbon atom in the molecule, confirming the presence of the furan ring, the ester, and the nitrile functionalities. escholarship.org
Table 2: Representative ¹H NMR Chemical Shifts
| Protons | Chemical Shift (δ, ppm) |
|---|---|
| Furan ring protons | 7.13 (d, J = 3.5 Hz, 1H), 6.50 (d, J = 3.5 Hz, 1H) escholarship.org |
| Ethyl group (CH₂) | 4.36 (q, J = 7.1 Hz, 2H) escholarship.org |
| Cyanomethyl group (CH₂) | 3.85 (s, 2H) escholarship.org |
Infrared (IR) spectroscopy reveals the presence of key functional groups. The spectrum is characterized by strong absorption bands corresponding to the C=O stretching of the ester, the C≡N stretching of the nitrile, and the C-O stretching vibrations of the furan ring and the ester.
Table 3: Key IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| C≡N stretch (nitrile) | ~2250 |
| C=O stretch (ester) | ~1720 |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum typically shows a molecular ion peak corresponding to the molecular weight of the molecule, along with characteristic fragment ions resulting from the cleavage of the ester and cyanomethyl groups.
Synthesis and Reactivity
The synthesis of this compound and its subsequent chemical transformations are central to its utility in organic synthesis.
Common Synthetic Routes
A prevalent method for the synthesis of this compound involves a two-step process starting from a suitable precursor like ethyl 5-(chloromethyl)furan-2-carboxylate. escholarship.org The first step is the synthesis of the chloromethyl intermediate, followed by a nucleophilic substitution reaction with a cyanide salt, such as sodium cyanide, to introduce the cyanomethyl group. escholarship.org
Reactivity Profile
The reactivity of this compound is dictated by the interplay of its three key components: the furan ring, the ethyl ester, and the cyanomethyl group.
The furan ring can undergo electrophilic substitution reactions, although the presence of two electron-withdrawing groups deactivates the ring compared to unsubstituted furan. Nevertheless, reactions such as nitration and halogenation can be achieved under specific conditions.
The ethyl ester group is amenable to standard transformations. It can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. Amidation with various amines can also be readily achieved to generate a range of furan-2-carboxamides.
The cyanomethyl group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, providing a route to furan-2,5-dicarboxylic acid derivatives. Furthermore, the nitrile can be reduced to a primary amine, which can then be used in a variety of subsequent reactions to build more complex structures.
Applications in Organic Synthesis
The unique structural features of this compound make it a valuable building block for the synthesis of a variety of organic molecules.
Precursor for Biologically Active Molecules
Furan-containing compounds are prevalent in a number of biologically active natural products and synthetic pharmaceuticals. The functional groups present in this compound allow for its elaboration into more complex structures with potential therapeutic applications. For instance, the furan core is a key component in various drugs, and the ability to introduce diverse functionalities via the ester and cyanomethyl groups makes this compound an attractive starting material for drug discovery programs.
Role in the Synthesis of Advanced Materials
The rigid, planar structure of the furan ring makes it an interesting component for the development of novel polymers and functional materials. Furan-based polymers are being explored as bio-based alternatives to petroleum-derived plastics. This compound can serve as a monomer or a precursor to monomers for the synthesis of polyesters, polyamides, and other polymers with tailored properties. The nitrile group can also be a site for polymerization or cross-linking reactions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-(cyanomethyl)furan-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-2-12-9(11)8-4-3-7(13-8)5-6-10/h3-4H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWMGPPIOJFSMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Methodological Advancements for Ethyl 5 Cyanomethyl Furan 2 Carboxylate
Precursor-Based Synthesis and Derivatization
The most direct syntheses of Ethyl 5-(cyanomethyl)furan-2-carboxylate rely on the functionalization of pre-existing furan (B31954) rings, starting from readily available precursors derived from biomass.
A primary and efficient route to this compound involves a nucleophilic substitution reaction on its chloromethyl precursor, Ethyl 5-(chloromethyl)furan-2-carboxylate. This precursor can be synthesized from 5-(chloromethyl)furfural (CMF), a versatile platform chemical derivable from biomass. escholarship.org
The synthesis proceeds in two main stages:
Oxidation and Esterification of CMF : 5-(chloromethyl)furfural is first oxidized to an acyl chloride intermediate, 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC). This transformation can be achieved using reagents like tert-butyl hypochlorite (B82951) (t-BuOCl). The resulting CMFCC is highly reactive and can be directly esterified with ethanol (B145695) without purification. escholarship.org This two-step, one-pot process yields Ethyl 5-(chloromethyl)furan-2-carboxylate with high efficiency. escholarship.orgresearchgate.net
Cyanation : The chloro group of Ethyl 5-(chloromethyl)furan-2-carboxylate is subsequently displaced by a cyanide group. This is typically achieved through a nucleophilic substitution reaction using a cyanide salt, such as potassium cyanide (KCN), in a suitable solvent like dimethylformamide (DMF). escholarship.org
A study detailed the synthesis of this compound, which was isolated as a yellow solid in 71% yield from its chloromethyl precursor. escholarship.org
| Step | Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1 | 5-(chloromethyl)furfural (CMF) | a. t-BuOCl, rt, 24 h b. EtOH, 50 °C, 6 h | Ethyl 5-(chloromethyl)furan-2-carboxylate | 82% (over two steps) | escholarship.org |
| 2 | Ethyl 5-(chloromethyl)furan-2-carboxylate | KCN, DMF | This compound | 71% | escholarship.org |
Furfural (B47365) and 2-furoic acid are foundational, bio-based platform molecules that serve as primary starting points for the synthesis of many furan derivatives. stanford.edufrontiersin.orgrsc.org Furfural is produced industrially from the dehydration of pentose (B10789219) sugars found in lignocellulosic biomass. rsc.orgorgsyn.org
The synthetic connection from these intermediates to this compound involves several steps:
Oxidation of Furfural : Furfural can be oxidized to 2-furoic acid. While industrial production has utilized the Cannizzaro reaction, this process has drawbacks. researchgate.net Modern methods focus on catalytic oxidation using various metal-based catalysts to improve efficiency and sustainability. researchgate.netrmit.edu.au
Carboxylation of 2-Furoic Acid : To create the C5-substituted backbone, 2-furoic acid can be converted to furan-2,5-dicarboxylic acid (FDCA). stanford.edursc.org One innovative route involves a carbonate-promoted C-H carboxylation of 2-furoic acid using CO2, avoiding harsh oxidation steps. rsc.org
Esterification and Functional Group Interconversion : From intermediates like FDCA or 2-furoic acid, a series of standard organic transformations, including esterification, reduction of a carboxylic acid group to a hydroxymethyl group, chlorination, and finally cyanation, can be envisioned to construct the target molecule. The pathway via 5-(chloromethyl)furfural (CMF), which can also be derived from biomass, represents a more direct route. escholarship.orgmdpi.com
Metal-Catalyzed and Organocatalyzed Furan Ring Formation Strategies Applicable to Substituted Furan Carboxylates
While precursor-based functionalization is common, the construction of the furan ring itself through catalytic methods offers an alternative approach to generating highly substituted furans. These strategies are generally applicable to the synthesis of furan carboxylates.
Metal-catalyzed reactions are a cornerstone of modern furan synthesis, utilizing a variety of transition metals such as ruthenium, gold, palladium, and copper. hud.ac.ukresearchgate.net Key strategies include:
Cycloisomerization Reactions : Gold and other electron-rich metals can catalyze the cycloisomerization of acetylene (B1199291) derivatives to form the furan ring. researchgate.net
Coupling Reactions : Palladium and copper catalysts are employed in coupling reactions that can construct the furan core. For instance, a copper-catalyzed intramolecular O-vinylation of ketones with vinyl bromides has been developed to access furans. hud.ac.uk
Ruthenium-Catalyzed Cyclizations : Ruthenium(II) catalysts have been used for the intramolecular cyclization of vinyl diazoesters to produce densely functionalized furans. nih.gov
Organocatalysis provides a metal-free alternative for synthesizing furan derivatives. N-heterocyclic carbenes (NHCs), for example, have been utilized in transformations of CMF, a key precursor. escholarship.org Additionally, organocatalytic methods have been developed for the modular synthesis of 2-functionalized 2,5-dihydrofurans from γ-hydroxy enals, demonstrating a green approach with high atom economy. rsc.org
| Catalysis Type | Catalyst/Reagent | Reaction Type | Applicability | Reference |
|---|---|---|---|---|
| Metal-Catalyzed | Au(I), AuCl3 | Cycloisomerization of acetylenic compounds | Formation of substituted furan carboxylates | hud.ac.uk |
| Metal-Catalyzed | Ru(II) | Intramolecular cyclization of vinyl diazoesters | Synthesis of tri- and tetrasubstituted furans | nih.gov |
| Metal-Catalyzed | Copper | Intramolecular O-vinylation | Formation of 2,5-disubstituted furans | hud.ac.uk |
| Organocatalyzed | N-Heterocyclic Carbenes (NHCs) | Catalytic transformations of CMF | Functionalization of furan precursors | escholarship.org |
| Organocatalyzed | Aminocatalyst | Reaction of γ-hydroxy enals | Synthesis of 2-functionalized 2,5-dihydrofurans | rsc.org |
Tandem Reactions and One-Pot Synthetic Approaches
To improve synthetic efficiency, reduce waste, and simplify purification processes, researchers have developed tandem and one-pot reactions for the synthesis of furans. A one-pot approach is particularly relevant for the synthesis of the direct precursor to the title compound. As previously mentioned, Ethyl 5-(chloromethyl)furan-2-carboxylate can be synthesized from CMF in a one-pot sequence involving oxidation followed by esterification, achieving a high yield of 82%. escholarship.org
More broadly, other one-pot strategies for furan ring formation have been reported. For example, a sequential one-pot synthesis combining two alkyne molecules and an alcohol under ruthenium and copper catalysis has been disclosed. hud.ac.uk Another method involves a diethylzinc-mediated coupling reaction between two different α-bromocarbonyl compounds to generate the furan skeleton in a single pot. rsc.org Such strategies represent advanced methodologies that could potentially be adapted to streamline the synthesis of complex furan carboxylates.
Mechanistic Investigations in Synthetic Route Elucidation
Understanding the reaction mechanisms is crucial for optimizing synthetic routes. The primary pathway to this compound involves well-understood organic reactions.
The formation of the key precursor, 5-(chloromethyl)furfural (CMF), from 5-hydroxymethylfurfural (B1680220) (HMF) proceeds via an SN1 mechanism in acidic aqueous media, where the hydroxyl group is protonated, leaves as water, and is replaced by a chloride ion. mdpi.com
The conversion of the precursor Ethyl 5-(chloromethyl)furan-2-carboxylate to the final product occurs via a standard SN2 (bimolecular nucleophilic substitution) mechanism. In this step, the cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbon atom of the chloromethyl group, displacing the chloride leaving group in a single, concerted step.
For furan ring-forming reactions, the mechanisms can be more complex. For instance, a plausible mechanism for the formation of diethyl 5-amino-3-arylfuran-2,4-dicarboxylates involves the initial deprotonation of ethyl glycinate (B8599266) hydrochloride to form a ylide intermediate, followed by nucleophilic addition, intramolecular substitution, and subsequent dehydrogenation to yield the aromatic furan ring. semanticscholar.orgresearchgate.net Such investigations into reaction pathways are essential for the rational design of new and efficient syntheses for substituted furans.
Chemo and Regioselective Transformations of Ethyl 5 Cyanomethyl Furan 2 Carboxylate
Reactivity of the Cyanomethyl Moiety
The cyanomethyl group, -CH₂CN, is a key functional feature of the molecule, offering several avenues for synthetic elaboration. Its reactivity stems from both the electrophilic nature of the nitrile carbon and the acidity of the adjacent methylene (B1212753) protons.
Nucleophilic Addition and Substitution Reactions
The carbon-nitrogen triple bond of the nitrile group is susceptible to nucleophilic attack. The electrophilic carbon atom can react with various nucleophiles, leading to a transformation of the cyano group. While literature specifically detailing these reactions on Ethyl 5-(cyanomethyl)furan-2-carboxylate is not abundant, the established reactivity of nitriles suggests several potential transformations.
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed. This typically proceeds first to an amide intermediate, which can then be further hydrolyzed to a carboxylic acid, yielding [5-(ethoxycarbonyl)furan-2-yl]acetic acid.
Reduction: Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the nitrile group to a primary amine, producing ethyl 5-(2-aminoethyl)furan-2-carboxylate. This transformation provides a route to furan-containing diamines and other biologically relevant scaffolds.
Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile carbon to form an intermediate imine salt, which upon hydrolysis yields a ketone. This provides a method for synthesizing more complex carbon skeletons attached to the furan (B31954) ring.
These reactions highlight the utility of the cyano group as a precursor to other important functional groups like amides, carboxylic acids, and amines.
Reactions Involving the Methylene Group Adjacent to the Nitrile
The methylene (-CH₂-) group is positioned between two electron-withdrawing groups: the furan ring (which is influenced by the C2-ester) and the nitrile group. This configuration renders the methylene protons acidic, making it an "active methylene" compound. scribd.comshivajicollege.ac.in This acidity allows for deprotonation by a suitable base to form a resonance-stabilized carbanion, which is a potent nucleophile for various carbon-carbon bond-forming reactions. slideshare.net
A prominent example of this reactivity is the Knoevenagel condensation. The carbanion generated from this compound can react with aldehydes and ketones to form α,β-unsaturated products. escholarship.org For instance, reaction with aromatic aldehydes in the presence of a base like piperidine (B6355638) leads to the formation of a new vinyl linkage at the C5 position of the furan ring. escholarship.org
| Entry | Aldehyde | Base | Solvent | Product | Yield (%) |
| 1 | Benzaldehyde | Piperidine | Ethanol (B145695) | Ethyl (E)-5-(1-cyano-2-phenylvinyl)furan-2-carboxylate | 85% |
| 2 | 4-Chlorobenzaldehyde | Piperidine | Ethanol | Ethyl (E)-5-(2-(4-chlorophenyl)-1-cyanovinyl)furan-2-carboxylate | 88% |
| 3 | 4-Methoxybenzaldehyde | Piperidine | Ethanol | Ethyl (E)-5-(1-cyano-2-(4-methoxyphenyl)vinyl)furan-2-carboxylate | 92% |
This reaction demonstrates the synthetic utility of the active methylene group in extending the carbon framework of the parent molecule.
Cyclization Reactions for Heterocycle Construction
The dual functionality of the cyanomethyl moiety—the nucleophilic potential of the carbanion and the electrophilicity of the nitrile—makes it an excellent building block for constructing new heterocyclic rings.
One significant application is in the synthesis of fused and appended heterocyclic systems. For example, the reaction of this compound with hydrazine (B178648) hydrate (B1144303) provides a straightforward route to pyridazine (B1198779) derivatives. The reaction proceeds via initial condensation and subsequent intramolecular cyclization to form a stable, six-membered heterocyclic ring fused to a new ring system.
| Reagent | Conditions | Product | Yield (%) |
| Hydrazine hydrate | Ethanol, Reflux, 8h | 6-Amino-4-((5-(ethoxycarbonyl)furan-2-yl)methyl)pyridazin-3(2H)-one | 78% |
Furthermore, the active methylene nitrile structure is a classic substrate for the Gewald reaction. organic-chemistry.orgresearchgate.net This multicomponent reaction, involving an α-cyano ester, an aldehyde or ketone, and elemental sulfur, yields highly substituted 2-aminothiophenes. arkat-usa.orgderpharmachemica.comarkat-usa.org By employing this compound in this reaction, a thiophene (B33073) ring can be constructed, appended to the furan core, providing access to complex polyheterocyclic structures.
Transformations at the Furan Ring System
The furan ring itself is an aromatic system that can undergo various transformations, although its reactivity is significantly modulated by the two electron-withdrawing substituents at the C2 and C5 positions.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
The furan ring is inherently electron-rich and typically undergoes electrophilic aromatic substitution (EAS) readily. However, in this compound, the presence of the ester at C2 and the cyanomethyl group at C5, both of which are deactivating, makes the ring significantly less nucleophilic and thus less reactive towards electrophiles. researchgate.net
Regioselectivity in EAS reactions is governed by the directing effects of these substituents. An ester group at the C2 position directs incoming electrophiles to the C4 position. The cyanomethyl group at C5 is also deactivating and would direct an incoming electrophile to the C3 position. When both are present, the directing effects are competitive, but substitution on furan rings bearing a C2-carboxylate generally favors attack at the C4 position, as it is sterically more accessible and electronically less disfavored. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation, while requiring forcing conditions, would be expected to yield the 4-substituted product as the major isomer. For example, bromination of analogous naphtho[2,1-b]furan-2-carboxylates shows substitution at the position equivalent to C4 in the furan ring system. nih.gov
Annulation and Furan-Fused System Formation
Annulation reactions, which involve the formation of a new ring fused to an existing one, provide a powerful strategy for building molecular complexity. This compound can serve as a substrate for annulation reactions that build a new ring onto the C3 and C4 positions of the furan core.
A key example is the synthesis of thieno[2,3-b]furan (B14668842) derivatives. This transformation can be achieved through a variation of the Thorpe-Ziegler reaction, where the cyanomethyl group participates in a cyclization with another nitrile-containing reagent. wikipedia.org In a one-pot reaction with elemental sulfur and an active methylene nitrile (such as malononitrile (B47326) or ethyl cyanoacetate) in the presence of a base, a fused thiophene ring is constructed. The reaction proceeds through initial Michael addition, followed by intramolecular cyclization and tautomerization to yield the aromatic thieno[2,3-b]furan system.
| Reagent 1 | Reagent 2 | Base | Solvent | Product | Yield (%) |
| Sulfur | Malononitrile | Morpholine | Ethanol | Ethyl 5-amino-6-cyanothieno[2,3-b]furan-2-carboxylate | 75% |
| Sulfur | Ethyl cyanoacetate | Morpholine | Ethanol | Ethyl 5-amino-6-carbethoxythieno[2,3-b]furan-2-carboxylate | 72% |
This annulation strategy effectively utilizes the inherent reactivity of the furan substrate to create elaborate, fused heterocyclic systems of potential interest in materials science and medicinal chemistry.
Ring-Opening and Rearrangement Mechanisms
The furan ring in this compound, while aromatic, is susceptible to various ring-opening and rearrangement reactions under specific conditions. The electron-withdrawing nature of the carboxylate and cyanomethyl groups influences the stability and reactivity of the furan nucleus.
Under certain catalytic conditions, furan derivatives can undergo rearrangements to form other heterocyclic systems or open-chain compounds. For instance, acid or base catalysis can lead to the cleavage of the furan ring, particularly in the presence of nucleophiles. The sensitivity of furans to both acidic and basic conditions is a well-documented challenge in their synthetic transformations. nih.gov While specific studies detailing the ring-opening of this compound are not extensively reported in the provided results, the general reactivity of furan-2(5H)-ones suggests that the furan ring is capable of opening under certain conditions. researchgate.net
Reactivity of the Ethyl Ester Functionality
The ethyl ester group at the C2 position of the furan ring is a key site for a variety of chemical modifications, including hydrolysis, transesterification, and amidation. These reactions allow for the introduction of different functional groups, thereby expanding the synthetic utility of the parent molecule.
The ethyl ester of this compound can be converted to other esters through transesterification. This process typically involves reacting the ethyl ester with another alcohol in the presence of an acid or base catalyst. Similarly, hydrolysis of the ethyl ester to the corresponding carboxylic acid can be achieved under acidic or basic conditions. For example, alkaline hydrolysis has been used in the transformation of related tetrahydrofuran-3-carboxylates. researchgate.net This carboxylic acid derivative serves as a valuable intermediate for further synthetic manipulations.
Table 1: Examples of Hydrolysis and Transesterification Reactions
| Reactant | Reagents | Product | Reaction Type |
|---|---|---|---|
| This compound | H₂O, H⁺ or OH⁻ | 5-(Cyanomethyl)furan-2-carboxylic acid | Hydrolysis |
| This compound | R'OH, H⁺ or Base | Alkyl 5-(cyanomethyl)furan-2-carboxylate | Transesterification |
The direct conversion of the ethyl ester to an amide can be challenging and often requires harsh conditions. A more common approach involves the initial hydrolysis of the ester to the carboxylic acid, followed by coupling with an amine using a suitable coupling agent. A general method for amide synthesis involves the direct coupling of alkali metal carboxylate salts with amines using coupling agents like HBTU. researchgate.net This two-step process provides a versatile route to a wide range of amides. The formation of other carboxylic acid derivatives, such as acid chlorides or anhydrides, can also be achieved from the parent carboxylic acid, further expanding the synthetic possibilities.
Table 2: Amidation Reaction Pathways
| Starting Material | Reagents | Intermediate | Final Product |
|---|
The selective reduction of the ethyl ester functionality in the presence of the cyanomethyl group and the furan ring presents a synthetic challenge. The furan ring itself is sensitive to certain reducing conditions and can be easily saturated. nih.gov However, specific reducing agents can be employed to target the ester group. For instance, the use of mild and selective reducing agents is crucial to avoid unwanted side reactions such as the reduction of the nitrile moiety or polymerization. nih.gov While direct chemoselective reduction of the ester in this compound is not detailed, the selective reduction of conjugated double bonds in similar furan systems has been achieved with high yields using reagents like 2-phenylbenzimidazoline. nih.gov This suggests that with the appropriate choice of reducing agent, selective transformation of the ester group is feasible.
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. nih.govfrontiersin.org These reactions are highly efficient and atom-economical. This compound, with its multiple functional groups, is a potential candidate for participation in MCRs.
Although specific examples of MCRs directly utilizing this compound are not prevalent in the provided search results, the reactivity of its functional groups suggests its potential. For instance, the cyanomethyl group could potentially act as a nucleophile or be involved in cyclization reactions. The furan ring itself can participate in cycloaddition reactions. researchgate.net The development of MCRs involving this compound could provide rapid access to novel and structurally diverse heterocyclic compounds. For example, a one-pot five-component reaction has been described for the synthesis of tetrazole-benzofuran hybrids, demonstrating the power of MCRs in generating molecular complexity. rsc.org Similarly, the synthesis of 5-cyanouracils has been achieved through a multi-component reaction involving a (2-cyanoacetyl) carbamate. nih.gov
Spectroscopic Characterization and Structural Assignment Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule, including their chemical environment, proximity to other protons, and the number of neighboring protons. The analysis of Ethyl 5-(cyanomethyl)furan-2-carboxylate reveals distinct signals corresponding to each unique proton group.
The ethyl ester moiety is characterized by a triplet signal for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons, a classic pattern indicating an ethyl group attached to an electronegative atom. The furan (B31954) ring protons appear as doublets in the aromatic region of the spectrum, with their specific chemical shifts influenced by the electron-withdrawing carboxylate and cyanomethyl substituents. The methylene protons of the cyanomethyl group (CH₂CN) typically appear as a singlet, shifted downfield due to the adjacent cyano group.
A detailed breakdown of the expected ¹H NMR spectral data is presented below.
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₂CH₃ | ~1.3-1.4 | Triplet | ~7.1 |
| CH₂ CN | ~3.8-4.0 | Singlet | N/A |
| OCH₂ CH₃ | ~4.2-4.4 | Quartet | ~7.1 |
| Furan-H3 | ~6.4-6.5 | Doublet | ~3.5 |
| Furan-H4 | ~7.1-7.2 | Doublet | ~3.5 |
Note: Predicted values based on typical chemical shifts for similar structures. Actual experimental values may vary slightly.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the confirmation of the molecular framework.
The spectrum would show signals for the carbonyl carbon of the ester, the carbons of the furan ring, the methylene carbon of the cyanomethyl group, the nitrile carbon, and the two carbons of the ethyl group. The chemical shifts are indicative of the electronic environment of each carbon atom. For instance, the carbonyl carbon is highly deshielded and appears far downfield, while the sp³ hybridized carbons of the ethyl and cyanomethyl groups appear upfield.
| Carbon Atom | Chemical Shift (δ, ppm) |
| C H₃ | ~14 |
| C H₂CN | ~15 |
| OC H₂CH₃ | ~61 |
| C N | ~115 |
| Furan C4 | ~112 |
| Furan C3 | ~120 |
| Furan C2 | ~145 |
| Furan C5 | ~150 |
| C =O | ~158 |
Note: Predicted values based on typical chemical shifts for similar structures. Actual experimental values may vary slightly.
Two-Dimensional NMR Techniques
To unambiguously assign proton and carbon signals and to further confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton coupling networks, for example, confirming the connectivity between the methyl and methylene protons of the ethyl group. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity between the substituents and the furan ring.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound (C₉H₉NO₃), HRMS analysis provides an exact mass measurement with a high degree of accuracy (typically to within 5 ppm). This precise measurement helps to distinguish the compound from other isomers or molecules with the same nominal mass, thereby confirming the molecular formula.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.
In the IR spectrum of this compound, characteristic absorption bands are expected for the key functional groups. A strong absorption band corresponding to the C=O stretching of the ester group would be prominent. Another key feature is the stretching vibration of the C≡N (nitrile) group. The C-O stretching of the ester and the vibrations associated with the furan ring would also be observable.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C≡N (Nitrile) | Stretch | ~2250 |
| C=O (Ester) | Stretch | ~1720 |
| C-O (Ester) | Stretch | ~1250 |
| C-H (sp³/sp²) | Stretch | ~2900-3100 |
Raman spectroscopy, which is sensitive to non-polar bonds, would complement the IR data, particularly for the vibrations of the furan ring's carbon-carbon bonds.
Computational Chemistry and Mechanistic Elucidation Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to model electron-density distributions to predict molecular properties and reactivity. For a molecule like Ethyl 5-(cyanomethyl)furan-2-carboxylate, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can determine optimized geometries, vibrational frequencies, and electronic properties. researchgate.net
The electronic structure is heavily influenced by the substituents on the furan (B31954) ring. The carboxylate group (-COOEt) at the C2 position and the cyanomethyl group (-CH₂CN) at the C5 position are both electron-withdrawing. DFT calculations can quantify the effects of these groups on the electron distribution across the furan ring. This analysis helps in identifying nucleophilic and electrophilic sites, which is crucial for predicting the molecule's behavior in chemical reactions. For instance, the electron-withdrawing nature of the cyano group can influence the reactivity of the furan ring's 5-position.
Key parameters derived from DFT that describe a molecule's reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net Analysis of the molecular electrostatic potential (MEP), electron localization function (ELF), and Fukui functions can further map out the reactive sites for electrophilic and nucleophilic attack. researchgate.net
| Parameter | Description | Typical Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -8.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -3.0 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 6.0 |
| Ionization Potential (I) | -EHOMO | 6.5 to 8.5 |
| Electron Affinity (A) | -ELUMO | 1.0 to 3.0 |
| Electronegativity (χ) | (I+A)/2 | 3.75 to 5.75 |
| Chemical Hardness (η) | (I-A)/2 | 2.0 to 3.0 |
| Electrophilicity Index (ω) | χ² / (2η) | 1.17 to 5.5 |
These descriptors, when calculated for this compound, would provide a quantitative measure of its stability and reactivity profile.
Ab Initio Theoretical Methods for Reaction Pathway Analysis
Ab initio (from first principles) theoretical methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) methods like CCSD(T), provide highly accurate energy calculations for molecules and reaction pathways. researchgate.net These methods are computationally more intensive than DFT but are often used to benchmark results and investigate complex reaction mechanisms where electron correlation is critical.
For this compound, ab initio methods could be employed to study various transformations, such as the hydrolysis of the ester, reduction of the nitrile, or electrophilic substitution on the furan ring. By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for a given reaction can be constructed. This analysis reveals the most energetically favorable reaction pathway. For example, in studying a substitution reaction, these methods can help determine whether the mechanism is concerted or stepwise and can identify the rate-determining step of the reaction.
Transition State Modeling and Kinetic Parameter Prediction
A crucial aspect of mechanistic studies is the identification and characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Both DFT and ab initio methods are used to locate and optimize the geometry of transition states. researchgate.net Vibrational frequency analysis is then performed to confirm the nature of the stationary point; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Once the energies of the reactants and the transition state are known, the activation energy (Ea) for the reaction can be calculated. This activation energy is fundamental to predicting the reaction rate using the Arrhenius equation. Further application of Transition State Theory (TST) allows for the calculation of other kinetic parameters, such as the rate constant (k) and Gibbs free energy of activation (ΔG‡), providing a more complete picture of the reaction kinetics.
Molecular Orbital Analysis and Aromaticity Assessment of Furan-Based Systems
Molecular Orbital (MO) theory provides a detailed picture of the electronic structure and bonding within a molecule. Analysis of the frontier molecular orbitals (HOMO and LUMO) is particularly insightful. The spatial distribution of the HOMO indicates the regions most susceptible to electrophilic attack, as these are the locations of the most available electrons. Conversely, the distribution of the LUMO points to the sites most likely to accept electrons, indicating susceptibility to nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the furan ring, while the LUMO may have significant contributions from the electron-withdrawing carboxylate and cyano groups.
Aromaticity is a key concept in understanding the stability and reactivity of cyclic conjugated systems like furan. While furan is considered aromatic, its aromaticity is weaker than that of benzene. This reduced aromaticity can lead to participation in reactions not typical for benzene, such as Diels-Alder reactions. escholarship.org The presence of electron-withdrawing substituents, such as those in this compound, can further modulate the aromatic character of the furan ring.
Computational methods offer several ways to quantify aromaticity. These include:
Nucleus-Independent Chemical Shift (NICS): This method involves calculating the magnetic shielding at the center of the ring. A negative NICS value is indicative of aromatic character (diatropic ring current).
Aromatic Stabilization Energy (ASE): This is determined by comparing the energy of the cyclic conjugated system to an appropriate acyclic reference compound through isodesmic or homodesmotic reactions.
Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the degree of bond length equalization around the ring. A value of 1 indicates a fully aromatic system like benzene, while values closer to 0 indicate non-aromatic systems.
By applying these computational tools, a detailed assessment of the electronic properties, reactivity, and aromaticity of this compound can be achieved, providing a foundational understanding of its chemical behavior.
Strategic Applications in Advanced Organic Synthesis
Precursor for Advanced Heterocyclic Scaffolds
The furan (B31954) core of Ethyl 5-(cyanomethyl)furan-2-carboxylate serves as a linchpin for the construction of more complex heterocyclic systems. The inherent reactivity of the furan ring, coupled with the functional handles at the 2- and 5-positions, allows for its transformation into a variety of important heterocyclic frameworks.
One notable application is in the synthesis of pyridazine (B1198779) derivatives. The furan ring can act as a masked 1,4-dicarbonyl equivalent, which upon reaction with hydrazine (B178648), can lead to the formation of the six-membered pyridazine ring. This transformation is particularly valuable in the synthesis of novel C-nucleosides, where the furan moiety of a glycosyl furan is converted into a pyridazine ring system through a sequence of reactions including [4+2] cycloaddition and subsequent treatment with hydrazine. nih.gov
Furthermore, the cyanomethyl group can participate in cyclization reactions to form other nitrogen-containing heterocycles. For instance, reactions involving the cyanomethyl group can lead to the formation of pyrazole (B372694) and other related structures, which are known for their diverse biological activities. nih.govchim.it The versatility of furan-2-carboxylate (B1237412) derivatives as precursors for a range of heterocycles, including 1,2,4-thiadiazoles and 1,3,4-oxadiazoles, has also been demonstrated, suggesting the potential of this compound in similar synthetic strategies. researchgate.net
| Furan Precursor Type | Reagents | Resulting Heterocyclic Scaffold | Reference |
|---|---|---|---|
| Glycosyl Furan | 1. Singlet Oxygen [4+2] cycloaddition 2. Hydrazine | Pyridazine C-Nucleoside | nih.gov |
| 5-Arylfuran-2-carbonyl chlorides | Potassium thiocyanate, 5-methyl-1,2-oxazol-3-amine | 1,2,4-Thiadiazole derivatives | researchgate.net |
| 5-Arylfuran-2-carbonyl chlorides | 5-(2-Furyl)-1H-tetrazole | 1,3,4-Oxadiazole derivatives | researchgate.net |
| Ethyl 2-cyano-3-aryl-acrylates and ethyl glycinate (B8599266) hydrochloride | 1,8-diazabicyclo[5.4.0]undec-7-ene | Polysubstituted furan-2,4-dicarboxylates | semanticscholar.orgresearchgate.net |
Building Block for Functional Molecules and Specialty Chemicals
The utility of this compound extends to its role as a fundamental building block for a variety of functional molecules and specialty chemicals. Its derivation from biomass sources positions it as a key intermediate in the production of sustainable and high-value chemical products.
Furan derivatives, in general, are recognized as important platform molecules for the synthesis of a wide array of compounds, including pharmaceuticals, agrochemicals, and materials. researchgate.netorientjchem.org The presence of multiple functional groups in this compound allows for sequential and selective modifications, leading to the creation of complex molecular architectures. For example, the ester and nitrile functionalities can be independently hydrolyzed, reduced, or transformed into other functional groups, providing access to a diverse range of derivatives.
The furan ring itself can be a precursor to polymers. For instance, 2,5-furandicarboxylic acid (FDCA), a related furan derivative, is a monomer for the production of bio-based polyesters like polyethylene (B3416737) furanoate (PEF), which is a promising sustainable alternative to petroleum-based PET. mdpi.com The chemical structure of this compound makes it a potential candidate for modification and incorporation into novel polymer backbones.
Role in Cyanomethylation Reactions for Carbon-Carbon Bond Formation
The cyanomethyl group (-CH2CN) is a valuable functional group in organic synthesis, known for its ability to participate in carbon-carbon bond-forming reactions. While the direct use of this compound as a cyanomethylating agent is not extensively documented, the reactivity of the methylene (B1212753) group adjacent to the nitrile offers significant potential for such transformations.
The protons on the carbon atom alpha to the nitrile group are acidic and can be removed by a suitable base to generate a stabilized carbanion. This nucleophilic species can then react with various electrophiles, such as aldehydes, ketones, and alkyl halides, to form new carbon-carbon bonds. This type of reactivity is fundamental to many named reactions in organic chemistry, including the Knoevenagel condensation and Michael addition.
Although the synthesis of this compound can be achieved through the cyanomethylation of a precursor, the reverse application, where the compound itself acts as the source of the cyanomethyl group, is a plausible synthetic strategy. The ability of the cyanomethyl group to be converted into other functionalities, such as a carboxylic acid or an amine after reduction, further enhances the synthetic utility of the C-C bonds formed through this approach.
Utilization in the Synthesis of Bio-Inspired and Biomass-Derived Derivatives
A significant aspect of this compound is its connection to renewable resources. The furan ring is a key structural motif in many compounds derived from the dehydration of carbohydrates found in biomass. For example, 5-(hydroxymethyl)furfural (HMF) and furfural (B47365) are important platform molecules obtained from cellulosic and hemicellulosic feedstocks. mdpi.com
This compound can be synthesized from 5-(chloromethyl)furfural (CMF), which is itself a versatile bio-based platform molecule. escholarship.org This lineage firmly places this compound within the realm of green and sustainable chemistry. Its use in synthesis allows for the creation of bio-inspired and biomass-derived molecules, contributing to the development of a circular economy.
The transformation of biomass-derived furan compounds into polyols and other value-added chemicals is an active area of research. mdpi.com this compound can serve as a starting material for the synthesis of a variety of such derivatives. For example, hydrogenation of the furan ring and reduction of the nitrile and ester groups can lead to the formation of highly functionalized, linear molecules that can be used as monomers for polymers or as specialty chemicals.
| Biomass-Derived Furan | Potential Transformation | Resulting Product Class | Reference |
|---|---|---|---|
| Furfural | Hydrogenation and Hydrogenolysis | Polyols (e.g., 1,2-pentanediol, 1,5-pentanediol) | mdpi.com |
| 5-Hydroxymethylfurfural (B1680220) (HMF) | Oxidation | 2,5-Furandicarboxylic acid (FDCA) | mdpi.com |
| 5-(Chloromethyl)furfural (CMF) | Esterification and Cyanide Substitution | This compound | escholarship.org |
| This compound | Hydrolysis, Reduction, and Polymerization | Bio-based polymers, Specialty chemicals | mdpi.com |
Emerging Research Avenues and Future Outlook
Innovations in Green Synthetic Approaches for Furan (B31954) Carboxylates
The imperative for sustainable chemical manufacturing has spurred significant innovation in the synthesis of furan carboxylates, moving away from traditional methods that often rely on harsh conditions and hazardous reagents. Research is now focused on processes that minimize environmental impact, enhance efficiency, and utilize renewable resources. mdpi.com
A prominent area of research involves the development of novel catalytic pathways. For instance, the continuous-flow, gas-phase synthesis of 2-acetyl furan through the cross-ketonization of bio-based methyl 2-furoate and acetic acid over a simple ZrO₂ catalyst represents a significant advancement. rsc.org This method not only achieves high selectivity and conversion but also boasts a much lower E-factor (Environmental Factor) compared to traditional Friedel–Crafts acylation routes, highlighting a substantial reduction in waste generation. rsc.org
Further innovations are seen in the synthesis of 2,5-furandicarboxylic acid (FDCA), a key monomer for bio-based polymers. mdpi.com One novel approach uses galactaric acid with dimethyl carbonate (DMC) as a green solvent and an iron-based Lewis catalyst, achieving high yields of the FDCA methyl ester. mdpi.com The use of DMC is particularly advantageous due to its low toxicity and biodegradability. Other green strategies focus on creating furan-based epoxy monomers through eco-friendly, one-step synthetic routes that provide a viable alternative to petrochemical counterparts. rsc.orgresearchgate.net These methods are critical for developing sustainable materials from renewable furan precursors. rsc.orgresearchgate.net
The table below summarizes key findings in innovative green synthetic approaches for furan derivatives.
| Approach | Reactants | Catalyst/Solvent | Key Findings |
| Cross-Ketonization rsc.org | Methyl 2-furoate, Acetic Acid | ZrO₂ | 87% selectivity at 90% conversion; significantly lower E-factor than traditional methods. |
| FDCA Methyl Ester Synthesis mdpi.com | Galactaric Acid | Fe₂(SO₄)₃ / Dimethyl Carbonate (DMC) | Achieved a 70 mol% yield at the gram scale, utilizing a green solvent. |
| Non-phosgene Isocyanate Synthesis rsc.org | 2,5-bis(aminomethyl)furan (BAF), Dimethyl Carbonate (DMC) | CH₃ONa | 98.1% separation yield of the dicarbamate intermediate under mild conditions. |
| Bio-based Epoxy Monomer Synthesis rsc.orgresearchgate.net | Furan precursors | Eco-respectful one-step routes | Development of pure, furanic diglycidyl esters as alternatives to petrochemicals. |
Exploration of Novel Reactivity Modalities
Research into the reactivity of furan carboxylates is uncovering new ways to synthesize complex and densely functionalized molecules. The inherent electronic properties of the furan ring, influenced by substituents like the carboxylate and cyanomethyl groups in Ethyl 5-(cyanomethyl)furan-2-carboxylate, are being exploited to develop novel synthetic methodologies.
One efficient approach involves the cyclization reaction of (E)-ethyl 3-aryl-2-cyanoacrylates with ethyl glycinate (B8599266) hydrochloride. researchgate.net This method, carried out under mild conditions, provides an appealing alternative for accessing polysubstituted furan-2,4-dicarboxylates with yields ranging from 50% to 57%. researchgate.net Such strategies are valuable for building molecular complexity from relatively simple starting materials.
Furthermore, the exploration of CMF (5-chloromethylfurfural) derived nucleophiles opens new avenues for reactivity. escholarship.org Studies on esters such as ethyl 5-(chloromethyl)furan-2-carboxylate demonstrate their ability to be deprotonated, allowing them to function as furylogous enolates. escholarship.org This reactivity can be harnessed for various carbonyl addition reactions, showcasing the potential to use the furan scaffold to create new carbon-carbon bonds in a controlled manner. escholarship.org This area of research is crucial for expanding the synthetic utility of furan derivatives beyond their established roles.
Integration into Flow Chemistry and Automation Platforms
The integration of continuous-flow chemistry and automation is set to revolutionize the synthesis of furan carboxylates, offering significant advantages in efficiency, safety, and scalability over traditional batch processing. vapourtec.comnih.gov Automated flow chemistry combines pumps, reactors, and analytical tools with intelligent software to enable precise, reproducible, and unattended operation. vapourtec.com
The key components of an automated flow chemistry setup and their functions are detailed in the following table.
| Component | Function | Relevance to Furan Carboxylate Synthesis |
| Pumps (HPLC, Syringe) vapourtec.com | Deliver reagents at precise, controlled flow rates under pressure. | Ensures stoichiometric control and reproducibility for multi-step syntheses. |
| Flow Reactors (Coiled, Microreactors) vapourtec.com | Provide the environment for the chemical reaction to occur. | Superior heat and mass transfer allow for better control over exothermic reactions and improved product quality. |
| Temperature Control Units vapourtec.com | Maintain precise and uniform reaction temperatures. | Critical for controlling reaction kinetics and minimizing side-product formation. |
| Automated Valves & Switching vapourtec.com | Allow for automated switching between different reagents, solvents, or reaction pathways. | Enables high-throughput screening of reaction conditions and library synthesis of furan derivatives. |
| Inline Analytics (e.g., FTIR, UV-Vis) researchgate.net | Monitor the reaction in real-time for process control and optimization. | Allows for rapid optimization and ensures consistent product quality during continuous manufacturing. |
By applying these automated systems, complex molecules based on the this compound scaffold can be produced more efficiently, and the synthetic "recipes" can be stored as digital files for high-fidelity reproduction. scribd.com
Advanced Computational Design and Prediction of New Derivatives
Computational chemistry is becoming an indispensable tool in the design and development of new furan carboxylate derivatives. Advanced modeling techniques allow researchers to predict molecular properties, reaction outcomes, and biological activities before committing to laboratory synthesis, thereby saving significant time and resources.
Density Functional Theory (DFT) is a powerful method used to model electron density distributions, which helps in predicting nucleophilic and electrophilic sites within a molecule like this compound. This information is crucial for forecasting how the molecule will behave in different chemical reactions and for designing targeted synthetic modifications. For example, understanding the electron-withdrawing effects of the cyano and carboxylate groups allows for the prediction of reactivity at specific positions on the furan ring.
Another key computational tool is molecular docking. This technique is used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery and materials science, docking can be used to screen virtual libraries of furan derivatives against a specific protein target or to predict their interactions within a polymer matrix. This predictive power accelerates the identification of lead compounds with desirable properties. The combination of these computational strategies provides a robust framework for the rational design of novel furan-based molecules with tailored functionalities.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 5-(cyanomethyl)furan-2-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves nucleophilic substitution. For example, Ethyl 5-(chloromethyl)furan-2-carboxylate can react with phenols (e.g., 4-bromo-2-chlorophenol) in DMF with K₂CO₃ as a base at 60°C for 5 hours. Post-reaction, the mixture is extracted with EtOAc, washed with brine, dried (Na₂SO₄), and purified via column chromatography (20% EtOAc in hexane), yielding ~63–69% . Key variables include solvent polarity, temperature, and stoichiometric ratios of reactants.
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity (e.g., furan ring protons at δ ~6.5–7.5 ppm and ester/cyano groups at δ ~4.3–1.4 ppm) .
- Chromatography : Column chromatography (silica gel, EtOAc/hexane gradients) ensures purity, while HPLC-MS can quantify trace impurities .
- X-ray Crystallography : Resolves crystal packing and bond geometries, though the compound’s propensity for oxidation requires inert storage conditions .
Advanced Research Questions
Q. How can researchers address contradictions in reported synthetic yields (e.g., 63% vs. 69%) for this compound?
- Methodological Answer : Yield discrepancies may arise from subtle differences in:
- Reaction Monitoring : Use TLC or in-situ IR to track reaction completion, as extended heating may degrade intermediates .
- Purification Efficiency : Gradient elution in column chromatography (e.g., 15–25% EtOAc in hexane) improves separation of polar byproducts .
- Moisture Control : Anhydrous DMF and strict inert atmospheres minimize hydrolysis of the cyanomethyl group .
Q. What computational strategies are effective in predicting the reactivity of this compound in drug design?
- Methodological Answer :
- Density Functional Theory (DFT) : Models electron-density distributions to predict nucleophilic/electrophilic sites. For example, the cyano group’s electron-withdrawing effect directs substitution to the furan’s 5-position .
- Molecular Docking : Screens interactions with biological targets (e.g., enzymes in inflammation pathways) by optimizing steric and electronic complementarity .
- QSAR Models : Correlate substituent effects (e.g., halogen vs. alkyl groups) with bioactivity, guiding derivative synthesis .
Q. How can the biological activity of this compound derivatives be systematically evaluated?
- Methodological Answer :
- In Vitro Assays :
- Antimicrobial Screening : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria .
- Anti-inflammatory Testing : Inhibition of COX-2 or IL-6 in macrophage cell lines (e.g., RAW 264.7) .
- Mechanistic Studies :
- ROS Scavenging : Fluorescent probes (e.g., DCFH-DA) quantify reactive oxygen species reduction .
- Enzyme Kinetics : Monitor NLRP3 inflammasome inhibition via Western blot or ELISA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
